molecular formula C8H7IO3 B1338052 2-Iodo-4-methoxybenzoic acid CAS No. 54435-09-5

2-Iodo-4-methoxybenzoic acid

Cat. No. B1338052
Key on ui cas rn: 54435-09-5
M. Wt: 278.04 g/mol
InChI Key: QBPHOFYPURZIKS-UHFFFAOYSA-N
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Patent
US06008226

Procedure details

A mixture of 4-methoxyanthranilic acid (30.5 g, 0.18 mol), water (274.5 ml), and concentrated HCl (36.6 ml) was heated at 75° C. to effect solution and then was cooled to 0° C. The mixture was then treated with NaNO2 (13.3 g) in water (27.5 ml), followed by potassium iodide (45.75 g) in a water (75 ml)/H2SO4 (10.1 ml) solution. The reaction mixture was heated on a steam bath for 2 hours, then excess iodine was steam distilled. The reaction mixture was then cooled and the product was collected by filtration and dried in an oven at 75° C. To afford 39.28 g (78.6%) of crude product. The crude product was treated with toluene, the mixture was filtered and the filtrate was concentrated to afford 26.03 g of 2-iodo-4-methoxybenzoic acid.
Quantity
30.5 g
Type
reactant
Reaction Step One
Name
Quantity
36.6 mL
Type
reactant
Reaction Step One
Name
Quantity
274.5 mL
Type
solvent
Reaction Step One
Name
Quantity
13.3 g
Type
reactant
Reaction Step Two
Name
Quantity
27.5 mL
Type
solvent
Reaction Step Two
Quantity
45.75 g
Type
reactant
Reaction Step Three
Name
Quantity
10.1 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
75 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5](N)[C:6](=[CH:10][CH:11]=1)[C:7]([OH:9])=[O:8].Cl.N([O-])=O.[Na+].[I-:18].[K+].OS(O)(=O)=O.II>O.C1(C)C=CC=CC=1>[I:18][C:5]1[CH:4]=[C:3]([O:2][CH3:1])[CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=[O:8] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
30.5 g
Type
reactant
Smiles
COC=1C=C(C(C(=O)O)=CC1)N
Name
Quantity
36.6 mL
Type
reactant
Smiles
Cl
Name
Quantity
274.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
13.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
27.5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
45.75 g
Type
reactant
Smiles
[I-].[K+]
Step Four
Name
Quantity
10.1 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Six
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Seven
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated on a steam bath for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
distilled
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
FILTRATION
Type
FILTRATION
Details
the product was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in an oven at 75° C
CUSTOM
Type
CUSTOM
Details
To afford 39.28 g (78.6%) of crude product
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
IC1=C(C(=O)O)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 26.03 g
YIELD: CALCULATEDPERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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